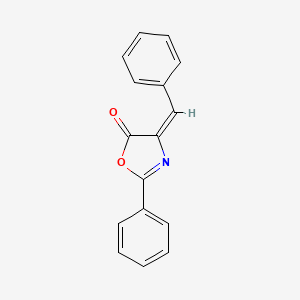
Hippuric-benzaldehyde azalactone
Overview
Description
Hippuric-benzaldehyde azalactone, also known as 4-benzylidene-2-phenyl-5(4H)-oxazolone, is a compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.2640 g/mol This compound is a member of the oxazolone family and is characterized by its unique structure, which includes a benzylidene group attached to an oxazolone ring
Mechanism of Action
Target of Action
Hippuric-benzaldehyde azalactone primarily targets the amino acid synthesis pathway . It interacts with the N-acyl glycine , a key component in this pathway, and transforms it into various other amino acids .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form a so-called azlactone .
Biochemical Pathways
The affected biochemical pathway is the amino acid synthesis pathway . The formation of the azlactone intermediate from N-acyl glycine is a key step in this pathway . The azlactone then undergoes further reactions to produce various other amino acids .
Result of Action
The result of the action of this compound is the production of various amino acids via the amino acid synthesis pathway . For instance, the azlactone intermediate formed during the reaction can be reduced to give access to phenylalanine , an essential amino acid.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of acetic anhydride is necessary for the cyclization of hippuric acid to form 2-phenyl-oxazolone . Additionally, the presence of benzaldehyde, acetic anhydride, and sodium acetate is required for the formation of the azlactone intermediate . Therefore, the compound’s action, efficacy, and stability would likely be influenced by the concentrations of these substances in the environment.
Preparation Methods
The synthesis of hippuric-benzaldehyde azalactone typically involves the Erlenmeyer–Plöchl azlactone synthesis. This method starts with the condensation of hippuric acid (the benzamide derivative of glycine) with benzaldehyde in the presence of acetic anhydride and sodium acetate . The reaction proceeds through the formation of an intermediate oxazolone, which then undergoes further cyclization to yield the azalactone. Variations of this synthesis may involve different aldehydes or acylglycines to produce analogues of the azalactone .
Chemical Reactions Analysis
Hippuric-benzaldehyde azalactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azalactone can lead to the formation of amino acids such as phenylalanine.
Common reagents used in these reactions include acetic anhydride, sodium acetate, and different oxidizing or reducing agents. The major products formed from these reactions are often derivatives of the original azalactone, which can have different functional groups attached to the oxazolone ring.
Scientific Research Applications
Comparison with Similar Compounds
Hippuric-benzaldehyde azalactone is similar to other oxazolone compounds, such as:
2-Phenyl-4-(phenylmethylene)-5(4H)-oxazolone: This compound shares a similar structure but with different substituents on the oxazolone ring.
4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one: Another analogue with slight variations in the chemical structure.
The uniqueness of this compound lies in its specific benzylidene group, which imparts distinct chemical properties and reactivity compared to other oxazolones .
Properties
IUPAC Name |
(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)
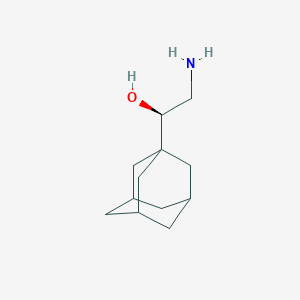
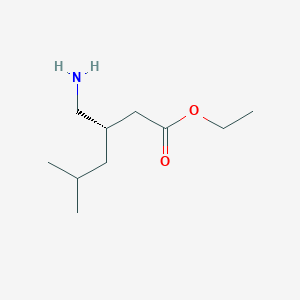
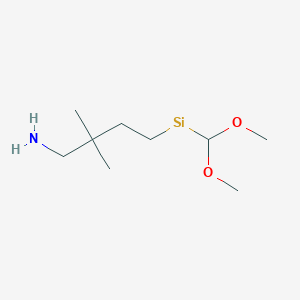
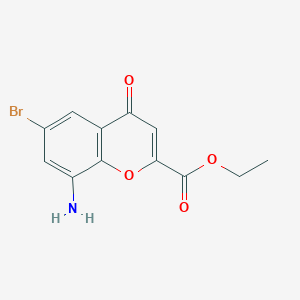
![(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate](/img/structure/B3106180.png)
![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
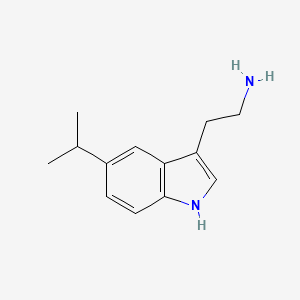
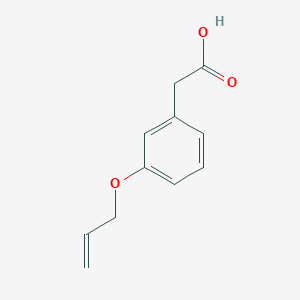
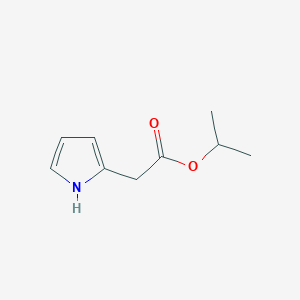

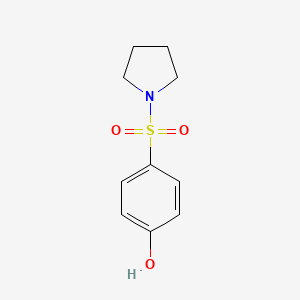
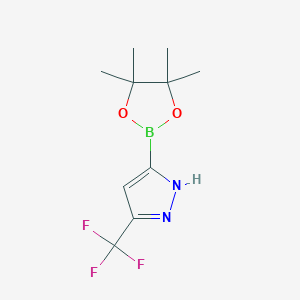
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)
